Dicyclohexyl N-(4-methoxyphenyl)-L-aspartate
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Overview
Description
Dicyclohexyl N-(4-methoxyphenyl)-L-aspartate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a dicyclohexyl group, a 4-methoxyphenyl group, and an L-aspartate moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexyl N-(4-methoxyphenyl)-L-aspartate typically involves the reaction of dicyclohexylcarbodiimide (DCC) with 4-methoxyaniline and L-aspartic acid. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under controlled temperature conditions to ensure the formation of the desired product . The reaction mechanism involves the activation of the carboxyl group of L-aspartic acid by DCC, followed by nucleophilic attack by 4-methoxyaniline to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the product. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Dicyclohexyl N-(4-methoxyphenyl)-L-aspartate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Dicyclohexyl N-(4-methoxyphenyl)-L-aspartate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new
Properties
CAS No. |
63257-63-6 |
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Molecular Formula |
C23H33NO5 |
Molecular Weight |
403.5 g/mol |
IUPAC Name |
dicyclohexyl (2S)-2-(4-methoxyanilino)butanedioate |
InChI |
InChI=1S/C23H33NO5/c1-27-18-14-12-17(13-15-18)24-21(23(26)29-20-10-6-3-7-11-20)16-22(25)28-19-8-4-2-5-9-19/h12-15,19-21,24H,2-11,16H2,1H3/t21-/m0/s1 |
InChI Key |
UIXYEXJQVASDDF-NRFANRHFSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N[C@@H](CC(=O)OC2CCCCC2)C(=O)OC3CCCCC3 |
Canonical SMILES |
COC1=CC=C(C=C1)NC(CC(=O)OC2CCCCC2)C(=O)OC3CCCCC3 |
Origin of Product |
United States |
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